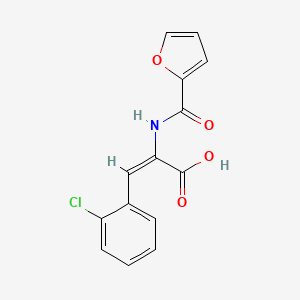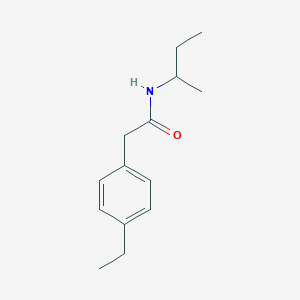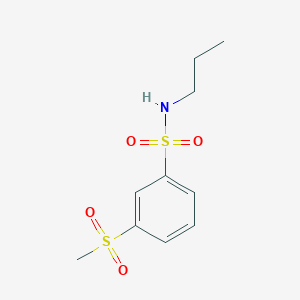
3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid, also known as CPFA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPFA is a member of the family of furoic acid derivatives, which are organic compounds that contain a furan ring and a carboxylic acid group.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been shown to inhibit the activity of the PI3K/Akt pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that this compound can induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. This compound has also been shown to modulate the expression of various genes that are involved in cell proliferation, apoptosis, and inflammation. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid for lab experiments is its high purity and stability, which makes it suitable for various biochemical and pharmacological assays. This compound is also relatively easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by using appropriate solvents or by formulating this compound into a more soluble derivative.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid. One area of interest is the development of new derivatives of this compound that have improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the elucidation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. This knowledge could lead to the development of new drugs that target these pathways for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid can be achieved through a multi-step process that involves the reaction of 2-furoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The resulting product is then subjected to a series of reactions, including the addition of acetic anhydride and hydrochloric acid, to yield this compound as a white crystalline solid. This synthesis method has been optimized to achieve high yields and purity of this compound, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer properties, this compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages, which are immune cells that play a key role in the inflammatory response. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-10-5-2-1-4-9(10)8-11(14(18)19)16-13(17)12-6-3-7-20-12/h1-8H,(H,16,17)(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUBHDUHJCOKNG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)

![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)

![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)